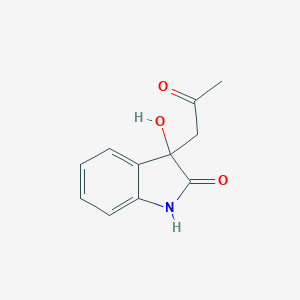![molecular formula C8H10N4S2 B117961 1,4-dimethyl-8-sulfanyl-6H-imidazo[4,5-e][1,4]diazepine-5-thione CAS No. 151251-44-4](/img/structure/B117961.png)
1,4-dimethyl-8-sulfanyl-6H-imidazo[4,5-e][1,4]diazepine-5-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-dimethyl-8-sulfanyl-6H-imidazo[4,5-e][1,4]diazepine-5-thione (also known as DIDS) is a chemical compound that has been extensively researched for its biochemical and physiological effects. DIDS is a heterocyclic organic compound, which is widely used in scientific research due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of DIDS is based on its ability to bind to specific sites on ion channels and transporters. DIDS binds to the extracellular domain of these proteins, and thus prevents the passage of ions or molecules through the channel or transporter. DIDS can also affect the conformation of the protein, and thus alter its activity. The exact mechanism of action of DIDS is still under investigation, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects
DIDS has been shown to have a wide range of biochemical and physiological effects. It can modulate the activity of cells and tissues by affecting the transport of ions and molecules across membranes. DIDS has been shown to inhibit the activity of chloride channels, anion exchangers, and bicarbonate transporters, which are involved in various physiological processes such as acid-base balance, cell volume regulation, and neuronal signaling.
Vorteile Und Einschränkungen Für Laborexperimente
DIDS has several advantages as a research tool. It is a potent inhibitor of several ion channels and transporters, and thus can be used to selectively modulate the activity of cells and tissues. DIDS is also relatively easy to synthesize and purify, and thus can be obtained in large quantities for research purposes. However, there are also some limitations to the use of DIDS in lab experiments. DIDS can have off-target effects on other proteins, and thus can affect multiple physiological processes simultaneously. DIDS can also be toxic to cells at high concentrations, and thus care must be taken to use appropriate concentrations in experiments.
Zukünftige Richtungen
There are several future directions for research on DIDS. One area of research is to investigate the structure-function relationships of DIDS and its analogs, in order to better understand its mechanism of action and optimize its potency and selectivity. Another area of research is to investigate the role of DIDS in various physiological processes, such as neuronal signaling, immune function, and cancer progression. Finally, DIDS can be used as a lead compound for the development of new drugs that target ion channels and transporters, and thus have potential therapeutic applications.
Synthesemethoden
DIDS can be synthesized by the reaction between 2,3-dichloroquinoxaline and thiourea in the presence of a base. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization. The purity and yield of the product can be improved by optimizing the reaction conditions and using high-quality starting materials.
Wissenschaftliche Forschungsanwendungen
DIDS has been extensively used in scientific research as a tool to investigate the function of ion channels and transporters. DIDS is a potent inhibitor of several ion channels and transporters, including chloride channels, anion exchangers, and bicarbonate transporters. By inhibiting these channels and transporters, DIDS can modulate the activity of cells and tissues, and thus affect various physiological processes.
Eigenschaften
CAS-Nummer |
151251-44-4 |
|---|---|
Molekularformel |
C8H10N4S2 |
Molekulargewicht |
226.3 g/mol |
IUPAC-Name |
1,4-dimethyl-6,7-dihydroimidazo[4,5-e][1,4]diazepine-5,8-dithione |
InChI |
InChI=1S/C8H10N4S2/c1-11-4-10-7-6(11)8(14)9-3-5(13)12(7)2/h4H,3H2,1-2H3,(H,9,14) |
InChI-Schlüssel |
AHVRRUQBKGMZKQ-UHFFFAOYSA-N |
Isomerische SMILES |
CN1C=NC2=C1C(=NCC(=S)N2C)S |
SMILES |
CN1C=NC2=C1C(=S)NCC(=S)N2C |
Kanonische SMILES |
CN1C=NC2=C1C(=NCC(=S)N2C)S |
Synonyme |
Imidazo[4,5-e][1,4]diazepine-5,8-dithione, 1,4,6,7-tetrahydro-1,4-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate](/img/structure/B117880.png)
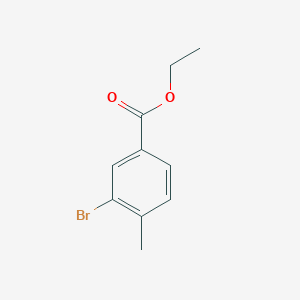
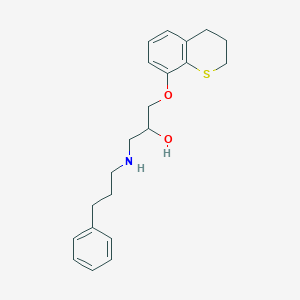
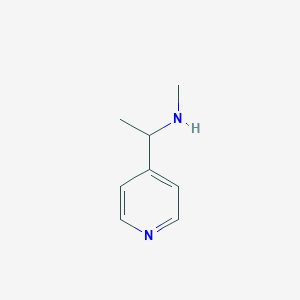
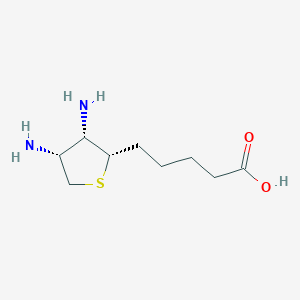
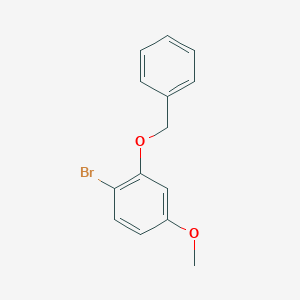

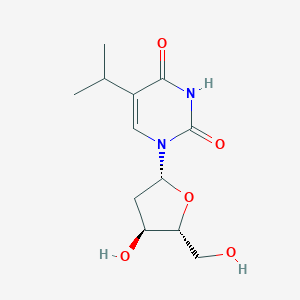

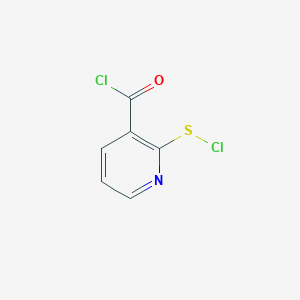
![[(2S)-2,6-Diamino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B117906.png)
